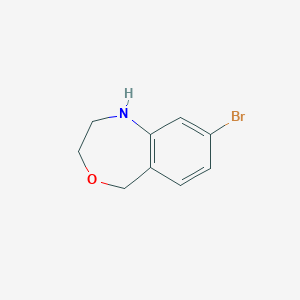

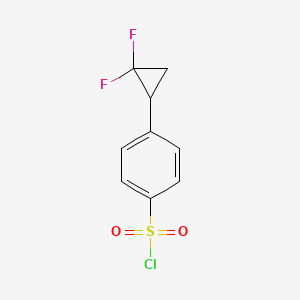

![molecular formula C21H18FN3O3S2 B2507843 N-{2-[5-(4-氟苯基)-1-(噻吩-2-羰基)-4,5-二氢-1H-吡唑-3-基]苯基}甲磺酰胺 CAS No. 923192-63-6](/img/structure/B2507843.png)

N-{2-[5-(4-氟苯基)-1-(噻吩-2-羰基)-4,5-二氢-1H-吡唑-3-基]苯基}甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a structurally complex molecule that may be related to various sulfonamide derivatives which have been studied for their biological activities. Sulfonamides are known to serve as carbonic anhydrase inhibitors, as seen in the interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with mammalian carbonic anhydrase isozymes, which suggests potential for similar compounds to act in a selective inhibitory capacity . Additionally, sulfonamides have been explored for their chemoselectivity in N-acylation reactions, indicating the versatility of these compounds in synthetic chemistry .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the use of chemoselective N-acylation reagents, as demonstrated by the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides . Moreover, the synthesis of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles shows the potential for creating a variety of sulfonamide-based compounds with anti-inflammatory properties . These methods could be relevant for the synthesis of the compound , although the specific synthesis details for N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide are not provided in the data.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the structure of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was elucidated using IR, 1H and 13C NMR, Mass spectra, and elemental analysis . These techniques are essential for confirming the identity and purity of synthesized compounds and could be applied to analyze the molecular structure of N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. The study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene demonstrates the potential for sulfonamide compounds to form complexes and undergo proton transfer reactions . Additionally, the search for novel nitric oxide donor anti-inflammatory agents among sulfonamide derivatives indicates that these compounds can be modified to enhance their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of a methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole significantly affects the COX-2 inhibitory activity, demonstrating the importance of the sulfonamide moiety in the biological activity of these compounds . The specific physical and chemical properties of N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide would need to be determined experimentally, but it is likely that the sulfonamide group plays a key role in its activity.

科学研究应用

合成中的催化行为

Carrión 等人 (2007) 的一项研究讨论了双(吡唑-1-基)甲烷配体及其钌衍生物的合成,重点介绍了这些化合物在催化中的潜力,特别是在酮的转移氢化中。该研究展示了取代基对催化活性的影响,提供了有关如何将该化合物的结构类似物应用于有机合成中的催化过程的见解 (Carrión et al., 2007)。

分子结构和分析

Gowda 等人 (2007) 对与目标化合物密切相关的 N-(4-氟苯基)甲磺酰胺进行了结构研究。这项工作详细介绍了晶体结构,重点介绍了几何参数和基于分子取向的生物活性潜力。此类结构分析对于了解新型化合物的物理和化学性质至关重要 (Gowda, Foro, & Fuess, 2007)。

抑制和生物活性

Singh 等人 (2004) 探讨了甲磺酰胺基团对 COX-2 抑制活性的影响,展示了特定的结构修饰如何导致显着的生物活性。尽管重点是 COX-2 抑制,但这表明甲磺酰胺部分的化合物在药物化学和生化研究中具有更广泛的潜力 (Singh et al., 2004)。

在材料科学中的应用

Zhang 等人 (2017) 研究了具有“孤立”苯环的分子对光物理性质的影响,导致可见光谱中的发射。这项研究表明,具有复杂芳香族体系的化合物,类似于所讨论的化合物,可能在光电材料或荧光标记的开发中具有应用 (Zhang et al., 2017)。

属性

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-17-6-3-2-5-16(17)18-13-19(14-8-10-15(22)11-9-14)25(23-18)21(26)20-7-4-12-29-20/h2-12,19,24H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTANQWCBYVKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

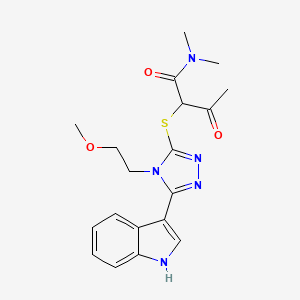

![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea](/img/structure/B2507766.png)

![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)

![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)

![3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2507780.png)

![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2507781.png)

![7-tert-butyl-2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507783.png)